molecular formula C13H19N3O B15170936 N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine CAS No. 918136-38-6

N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine

Cat. No.: B15170936
CAS No.: 918136-38-6
M. Wt: 233.31 g/mol
InChI Key: PGMNDAZLZGOWHP-UHFFFAOYSA-N
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Description

N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by its unique structure, which includes a dimethyl group, an isopropyl ether group, and an amine group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Dimethyl Group: The dimethyl group can be introduced via alkylation reactions using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate.

    Etherification: The isopropyl ether group can be introduced through an etherification reaction using isopropyl alcohol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Alkylated or acylated quinazoline derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound has shown potential as a biological probe for studying enzyme interactions and cellular pathways.

    Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinazoline: Lacks the isopropyl ether and amine groups.

    8-Methoxyquinazoline: Contains a methoxy group instead of an isopropyl ether group.

    2-Aminoquinazoline: Lacks the dimethyl and isopropyl ether groups.

Uniqueness

N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethyl group, isopropyl ether group, and amine group allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

918136-38-6

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N,4-dimethyl-8-propan-2-yloxy-3,4-dihydro-1H-quinazolin-2-imine

InChI

InChI=1S/C13H19N3O/c1-8(2)17-11-7-5-6-10-9(3)15-13(14-4)16-12(10)11/h5-9H,1-4H3,(H2,14,15,16)

InChI Key

PGMNDAZLZGOWHP-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=CC=C2)OC(C)C)NC(=NC)N1

Origin of Product

United States

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